5-Heptenoic acid
Overview
Description
5-Heptenoic acid is a compound that is part of a broader class of organic substances with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 5-heptenoic acid, they do provide insights into structurally related compounds and their synthesis, properties, and applications, which can be informative for understanding 5-heptenoic acid.
Synthesis Analysis
The synthesis of compounds related to 5-heptenoic acid involves the creation of molecules with specific functional groups that impart desired properties. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid involves introducing an α-acetylamino group and a terminal methyleneketo group, which have been shown to exhibit antitumor activity . Similarly, the synthesis of 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates, a class of potent HMG-CoA reductase inhibitors, demonstrates the importance of specific substituents for biological activity .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-heptenoic acid plays a crucial role in their function. For example, the noncoplanarity of the heptenoate C-C double bond with the imidazole ring in 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates contributes to their high acid stability and is a key factor in their inhibitory activity against HMG-CoA reductase . This suggests that the molecular geometry of 5-heptenoic acid derivatives could be critical for their chemical behavior and potential applications.
Chemical Reactions Analysis
The chemical reactivity of molecules similar to 5-heptenoic acid is diverse. The synthesis and epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives show that these compounds can undergo reactions with peroxyphthalic acid to form epoxy derivatives without heterocyclization . Additionally, the cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones demonstrates the ability of these molecules to form cyclic structures under specific conditions . These reactions are indicative of the potential transformations that 5-heptenoic acid and its derivatives might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-heptenoic acid are influenced by their molecular structures. For instance, the antitumor activity of methyl esters of α-acetylamino acids is significant, whereas the free N-acetyl acid does not show such activity, indicating the importance of esterification in modulating biological properties . The isomerization of 5-methylenebicyclo[2.2.1]hept-2-ene cation studied by 13C NMR spectroscopy highlights the dynamic behavior of these molecules under the influence of protonic acids, which could be relevant for understanding the reactivity of 5-heptenoic acid .
Scientific Research Applications
Pharmacological Review and Biological Effects : Chlorogenic Acid (CGA), which is a key isomer of caffeoylquinic acid isomers like 5-CQA, has been extensively studied for its wide range of therapeutic roles. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. CGA is also noted for its ability to modulate lipid metabolism and glucose in metabolic-related disorders, potentially aiding in the treatment of diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Role in Metabolic Syndrome and as a Food Additive : Another significant area of application is CGA's role in the treatment of metabolic syndrome, encompassing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties are particularly valuable for the food industry, where it is used as a natural preservative in food products (Jesús Santana-Gálvez et al., 2017).
Bioavailability and Beneficial Properties : Research also focuses on the bioavailability of CGA, its dietary sources, processing effects, and health beneficial effects, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This makes it an important candidate for dietary supplements and functional foods (Huijie Lu et al., 2020).
Antitumor Effects : A study demonstrated that 5-Aminolevulinic Acid (5-ALA) induces ferroptosis in esophageal squamous cell carcinoma and exhibits significant antitumor effects. This positions 5-ALA as a promising therapeutic agent in cancer treatment (Yuji Shishido et al., 2020).
Activation by 5-Lipoxygenase Metabolites : A study focusing on 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-hydroxyeicosapentaenoic acid (5-HEPE), which are major metabolites produced by 5-lipoxygenase from arachidonic acid, revealed their role in activating Nrf2 in human umbilical vein endothelial cells. This has implications for understanding the effects of these metabolites on endothelial cells and potentially arteriosclerotic lesions (Nozomi Nagahora et al., 2017).
Therapeutic and Industrial Importance : Additionally, other phenolic compounds like Syringic Acid (SA) have been studied for their wide range of therapeutic applications in the prevention of various diseases and possess antioxidant, antimicrobial, and neuroprotective activities. SA's industrial applications in bioremediation and catalysis also highlight its versatility (Cheemanapalli Srinivasulu et al., 2018).
Tryptophan Metabolism : Research on amino acids like Tryptophan (Trp) has shown its essential role in generating important signaling molecules, influencing physiological effects such as sleep, mood, appetite, gastric motility, and inflammation. The interaction between host and microbial metabolism of Trp also indicates its significance as an intra-kingdom signaling molecule (Heather M. Grifka-Walk et al., 2021).
Safety And Hazards
5-Heptenoic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . It is harmful if inhaled and may be harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(E)-hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZWAJWFMFMFF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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